4-Methylmorpholine-2,6-dione, also known as MIDA anhydride, is a heterocyclic organic compound with the chemical formula C₅H₇NO₃. It is a valuable reagent in organic synthesis, particularly for the preparation of N-acyloxymethyl amides and esters. These amides and esters serve as important intermediates in the synthesis of various pharmaceuticals and other bioactive molecules. MIDA anhydride is readily synthesized from N-methylmorpholine through a two-step process involving oxidation with chromium trioxide followed by dehydration [].
MIDA anhydride is a versatile acylating agent, readily reacting with various nucleophiles, including alcohols, amines, and phenols, to form amides, esters, and carbamates, respectively [, ]. Its advantages as an acylating agent include:
MIDA anhydride is particularly valuable in peptide synthesis due to its ability to form amides under mild conditions, minimizing racemization (undesirable conversion of L-amino acids to D-amino acids) [].
MIDA anhydride can be used to introduce a readily removable protecting group for the hydroxyl group of alcohols. This allows for selective modification of other functional groups in a molecule while protecting the hydroxyl group [].
4-Methylmorpholine-2,6-dione is an organic compound with the molecular formula and a molecular weight of approximately 129.11 g/mol. It is characterized by a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with two carbonyl groups located at the 2 and 6 positions. This compound is primarily utilized as a reagent in organic synthesis and has garnered attention for its role as an additive in various chemical processes.
Several methods are employed to synthesize 4-Methylmorpholine-2,6-dione:
4-Methylmorpholine-2,6-dione finds utility in various fields:
Studies on the interactions of 4-Methylmorpholine-2,6-dione focus on its behavior in complexation reactions:
Several compounds share structural or functional similarities with 4-Methylmorpholine-2,6-dione. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features/Uses |
---|---|---|
Morpholine | A simpler cyclic amine used in pharmaceuticals. | |
Pyrrolidine-2,5-dione | Similar ring structure but lacks methyl substitution. | |
N-Methylmorpholine | A derivative used primarily as a solvent. | |
N-Acetylmorpholine | Used in organic synthesis; acetyl group adds polarity. |
The unique combination of both the morpholine structure and the dione functional groups gives 4-Methylmorpholine-2,6-dione distinctive properties that enhance its reactivity and utility in various chemical processes compared to its analogs. Its role as a ligand and electrolyte additive further distinguishes it from other similar compounds.
4-Methylmorpholine-2,6-dione, commonly referred to as MIDA anhydride, emerged as a critical reagent in organic synthesis following pioneering work by Martin D. Burke and colleagues at the University of Illinois Urbana-Champaign. Initially developed in the early 2000s, its utility became apparent in the context of iterative cross-coupling reactions involving boron-containing compounds. The compound’s synthesis was first reported using methyliminodiacetic acid (MIDA) and acetic anhydride under catalytic pyridine conditions, establishing a reproducible route to this structurally unique heterocycle. This advancement addressed longstanding challenges in boronic acid stabilization, enabling new paradigms in modular molecular assembly.
The compound’s primary significance lies in its role as the anhydride derivative of N-methyliminodiacetic acid (MIDA), serving as a precursor for MIDA boronates. These boronates exhibit exceptional stability under anhydrous cross-coupling conditions while remaining susceptible to mild hydrolysis, making them indispensable for iterative Suzuki-Miyaura reactions. By converting boronic acids into air-stable MIDA-protected forms, 4-methylmorpholine-2,6-dione has revolutionized the synthesis of complex polycyclic structures, natural products, and pharmaceutical intermediates. Its adoption in automated synthesis platforms further underscores its transformative impact on modern organic chemistry.
The compound systematically named 4-methylmorpholine-2,6-dione (IUPAC) is identified by multiple designations:
The term "MIDA anhydride" derives from its structural relationship to N-methyliminodiacetic acid, where two carboxylic acid groups undergo cyclodehydration.
4-Methylmorpholine-2,6-dione belongs to the morpholinedione class, characterized by a six-membered heterocyclic ring containing one nitrogen and two ketone oxygen atoms. Key structural features include:
Table 1: Structural and Physical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 129.11 g/mol | |
Density | 1.271 g/cm³ (predicted) | |
Melting Point | 41–45°C | |
Boiling Point | 252.5°C (predicted) | |
pKa | 3.35 ± 0.20 |
The crystalline structure facilitates purification via ether recrystallization, as demonstrated in large-scale preparations.
Corrosive;Irritant